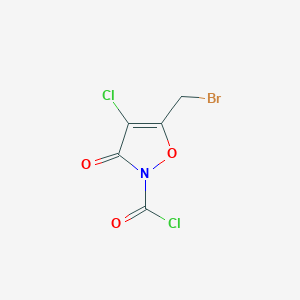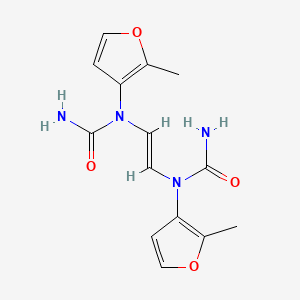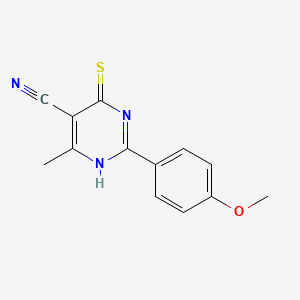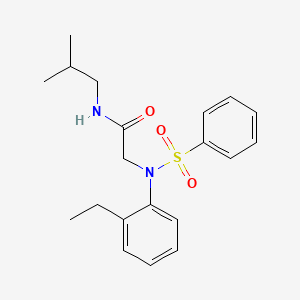
3-Hydroxy-2,2-dimethyltetradecanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2,2-dimethyltetradecanal is a chemical compound with the molecular formula C16H32O2 It is an aldehyde with a hydroxyl group and two methyl groups attached to the second carbon of the tetradecanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-dimethyltetradecanal can be achieved through several methods. One common approach involves the condensation reaction of paraformaldehyde with isobutylaldehyde in the presence of a catalyst. The reaction is typically carried out at temperatures between 60-85°C. The resulting product is then subjected to reduced pressure distillation to remove low-melting-point substances, followed by crystallization and filtration to obtain the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,2-dimethyltetradecanal undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acid anhydrides are used for substitution reactions.
Major Products
Oxidation: Formation of 3-keto-2,2-dimethyltetradecanal or 3-carboxy-2,2-dimethyltetradecanoic acid.
Reduction: Formation of 3-hydroxy-2,2-dimethyltetradecanol.
Substitution: Formation of various ethers and esters depending on the substituents used
Scientific Research Applications
3-Hydroxy-2,2-dimethyltetradecanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,2-dimethyltetradecanal involves its interaction with various molecular targets and pathways. The hydroxyl and aldehyde groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-methylquinoline
- 4-Hydroxy-2,5-dimethyl-3(2H)-furanone
Uniqueness
3-Hydroxy-2,2-dimethyltetradecanal is unique due to its specific structure, which includes a hydroxyl group and two methyl groups on the second carbon of the tetradecanal chain. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
88903-23-5 |
|---|---|
Molecular Formula |
C16H32O2 |
Molecular Weight |
256.42 g/mol |
IUPAC Name |
3-hydroxy-2,2-dimethyltetradecanal |
InChI |
InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-11-12-13-15(18)16(2,3)14-17/h14-15,18H,4-13H2,1-3H3 |
InChI Key |
VEHKSWUVOHLUED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(C(C)(C)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B14146357.png)

![Thieno[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-, 4-acetate, (3aR,6aS)-](/img/structure/B14146365.png)

![[4-(Diphenylmethyl)piperazin-1-yl][3-methyl-2-(4-methylphenyl)quinolin-4-yl]methanone](/img/structure/B14146375.png)


![N-[2-(4-methoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B14146389.png)





